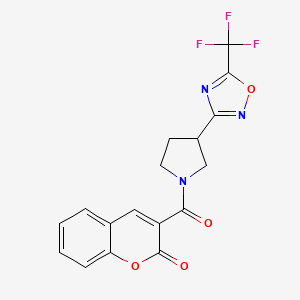

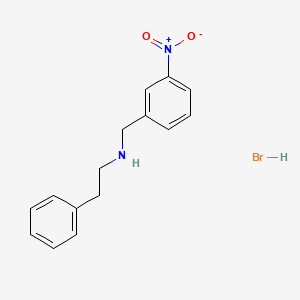

![molecular formula C15H17N3O5S2 B2774727 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide CAS No. 2097916-14-6](/img/structure/B2774727.png)

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

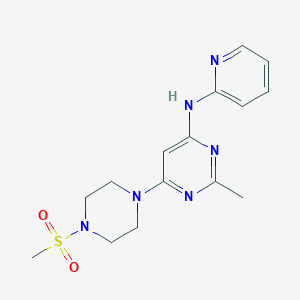

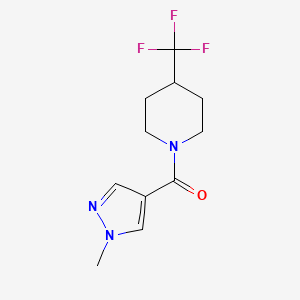

Synthesis Analysis

The synthesis of this compound could involve several steps, including the formation of the imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The synthesis of thiophene derivatives, which are essential heterocyclic compounds, could also be involved .Molecular Structure Analysis

The molecule contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis

The chemical reactions involving this compound could include protodeboronation of alkyl boronic esters . This process could be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its anticancer potential. In a study by Helmy et al., twelve novel chalcone derivatives were synthesized using the Claisen–Schmidt condensation reaction. Among these derivatives, compound 7g emerged as the most promising. It exhibited significant inhibitory effects against human cancer cell lines, including A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma). Notably, its IC50 values were comparable to the reference drug doxorubicin .

Metal Complexes and Coordination Chemistry

The ligand N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L) has been synthesized and characterized. Upon reaction with Cu(II), Co(II), Ni(II), and Zn(II) acetates, it yielded complexes with a stoichiometric ratio of 1:2 (metal:ligand). These metal complexes are of interest in coordination chemistry and may have applications in catalysis or materials science .

Antibacterial Properties

Researchers have explored the antibacterial activity of nitrofurantoin analogues containing furan and pyrazole scaffolds. These compounds were designed by Hassan and colleagues. While the specific compound was not directly studied, similar furan-containing derivatives exhibited promising antibacterial effects. Further investigations could explore this compound’s potential in combating bacterial infections .

Gene Expression Modulation

Compound 7g (mentioned earlier for its anticancer activity) was also assessed for its impact on gene expression. In lung cancer cells, it led to significant upregulation of the AMY2A and FOXG1 genes. Similarly, in liver cancer cells, the PKM and PSPH genes showed improved expression levels. These findings suggest a potential role in gene regulation .

DNA Damage and Fragmentation

In addition to its anticancer effects, compound 7g induced DNA damage in treated lung cell lines. However, it also reduced DNA damage in liver cancer cells. Interestingly, DNA fragmentation increased in both lung and liver cell lines treated with 7g. Understanding these mechanisms could lead to novel therapeutic strategies .

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5S2/c1-25(21,22)18-7-6-17(15(18)20)14(19)16-10-11(12-4-2-8-23-12)13-5-3-9-24-13/h2-5,8-9,11H,6-7,10H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHIPCKHTAZMKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

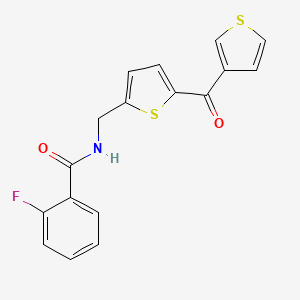

![3-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2774645.png)

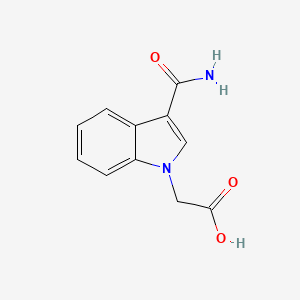

![6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774651.png)

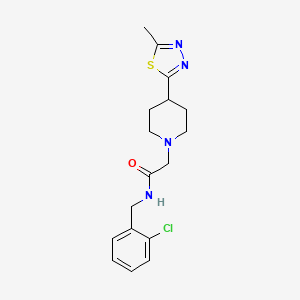

![N-butyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2774655.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2774663.png)